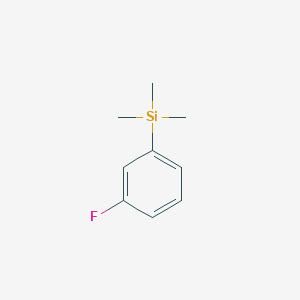

(3-Fluorophenyl)trimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREFXRBIIBMQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375377 | |

| Record name | Silane, (3-fluorophenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7217-41-6 | |

| Record name | Silane, (3-fluorophenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluorophenyl Trimethylsilane

Established Pathways for Synthesis of (3-Fluorophenyl)trimethylsilane

The most well-documented methods for the synthesis of this compound rely on the formation of a carbon-silicon bond through the reaction of an organometallic intermediate with a silicon electrophile.

Synthesis via Halogen-Metal Exchange and Subsequent Silylation (e.g., from 1-bromo-3-fluorobenzene)

A common and established route to this compound involves a halogen-metal exchange reaction starting from 1-bromo-3-fluorobenzene (B1666201). This process typically utilizes organolithium reagents or magnesium metal to generate a highly reactive 3-fluorophenyl organometallic species, which is then quenched with an electrophilic silicon source, most commonly chlorotrimethylsilane (B32843) (TMSCl).

The reaction can proceed via two main variations:

Organolithium-mediated Synthesis: In this approach, 1-bromo-3-fluorobenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to facilitate the halogen-metal exchange. This generates 3-fluorophenyllithium (B15423450), a potent nucleophile. Subsequent addition of chlorotrimethylsilane results in the formation of the desired this compound. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Grignard Reagent-mediated Synthesis: Alternatively, the Grignard reagent, 3-fluorophenylmagnesium bromide, can be prepared by reacting 1-bromo-3-fluorobenzene with magnesium turnings in a suitable solvent. This organomagnesium compound is then reacted with chlorotrimethylsilane to yield the final product. While Grignard reagents are generally less reactive than their organolithium counterparts, this method can offer advantages in terms of functional group tolerance and milder reaction conditions.

A critical factor in this synthetic pathway is the purity of the starting material, 1-bromo-3-fluorobenzene. Its synthesis can result in a mixture of isomers, and due to their similar boiling points, separation can be challenging, which in turn affects the purity and yield of the final product. acs.org

Table 1: Reaction Parameters for Halogen-Metal Exchange Pathway

| Reagent System | Electrophile | Solvent | Typical Temperature |

| n-BuLi | TMSCl | Diethyl ether, THF | -78 °C to room temp. |

| Mg | TMSCl | Diethyl ether, THF | Room temp. to reflux |

Preparation through Reductive Carbon-Nitrogen Bond Cleavage and Silylation

An alternative conceptual approach to this compound involves the transformation of a carbon-nitrogen bond in a precursor like 3-fluoroaniline (B1664137). While direct reductive C-N bond cleavage followed by silylation is not a widely reported method for this specific compound, related transformations suggest its feasibility.

One potential, albeit underexplored, pathway could involve the diazotization of 3-fluoroaniline to form the corresponding diazonium salt. This highly reactive intermediate could then, in principle, be subjected to a silylation reaction. The Sandmeyer reaction, which traditionally uses copper salts to introduce halides or other groups onto an aromatic ring via a diazonium salt, provides a conceptual framework. wikipedia.orgnumberanalytics.commasterorganicchemistry.com A modified Sandmeyer-type reaction employing a silicon-containing nucleophile could potentially afford this compound. However, the development of such a silyl-Sandmeyer reaction is still an area of active research. pku.edu.cn

Considerations in Synthetic Efficiency and Reaction Yields

The subsequent silylation step is generally efficient, but the highly reactive nature of the organometallic intermediates necessitates strict anhydrous conditions to prevent quenching by moisture. The choice between organolithium and Grignard reagents can also impact the yield, with organolithium routes often providing higher yields for simple aryl systems but being more sensitive to steric hindrance and functional groups.

Development of Novel and Green Synthetic Approaches

In recent years, there has been a growing interest in developing more sustainable and atom-economical methods for the synthesis of organosilanes, including aryltrimethylsilanes. These "green" approaches aim to minimize waste, avoid harsh reagents, and reduce energy consumption.

One promising area is the direct C-H silylation of arenes. This strategy avoids the pre-functionalization of the aromatic ring with a halogen, thereby shortening the synthetic sequence and reducing waste. Transition metal catalysis, particularly with iridium and rhodium complexes, has shown significant promise in activating C-H bonds for silylation. acs.orgresearchgate.netnih.govnih.govnih.govnih.govresearchgate.netnih.govescholarship.orgescholarship.org For instance, iridium-catalyzed borylation followed by silylation has emerged as a powerful tool for the functionalization of fluoroarenes. researchgate.net Photocatalysis is another emerging green technique for the synthesis of aryltrimethylsilanes, utilizing light to drive the reaction under mild conditions.

While specific examples of these green methods being applied to the synthesis of this compound are not yet widely reported, the general success of these strategies with other fluorinated arenes suggests their potential applicability. The development of a catalytic, direct C-H silylation of 3-fluorobenzene would represent a significant advancement in the synthesis of this compound, offering a more environmentally benign and efficient alternative to the established pathways.

Reactivity and Reaction Mechanisms of 3 Fluorophenyl Trimethylsilane

Intermediates in Reactions Involving (3-Fluorophenyl)trimethylsilane

The reactions of this compound are often characterized by the formation of short-lived, high-energy intermediates that dictate the final product structure. uobasrah.edu.iq Understanding these intermediates is crucial to explaining the observed reactivity.

Generation and Behavior of Aryl Cations from Silylated Precursors

Aryl cations, highly reactive intermediates with a positive charge on an aromatic carbon, are generally unstable due to the carbon atom's failure to satisfy the octet rule. uobasrah.edu.iqlibretexts.org However, their transient formation from silylated precursors like this compound has been explored as a pathway for constructing new chemical bonds. The presence of an ortho-trimethylsilyl group has been shown to be essential for the catalytic generation of aryl cations from aryl fluorides. escholarship.org

The generation of these aryl cations can be achieved using a silylium-carborane catalyst system. escholarship.org This process involves the abstraction of the fluoride (B91410) atom, facilitated by the silyl (B83357) group, leading to the formation of the corresponding aryl cation. These electrophilic species are highly reactive and can participate in subsequent reactions. slideshare.net While primary carbocations are generally unstable, factors like the degree of substitution can influence their stability. libretexts.org

The stability of carbocations follows the general trend: tertiary > secondary > primary > methyl. libretexts.org This is often explained by the concept of hyperconjugation, where adjacent sigma bonds help to delocalize the positive charge. libretexts.org In the context of aryl cations derived from silylated precursors, the electronic nature of other substituents on the ring also plays a significant role.

Role of Dicoordinate Carbocation Intermediates in Transformations

Dicoordinate carbocations, specifically aryl cations, serve as pivotal intermediates in a range of chemical transformations. escholarship.org Once generated from precursors such as this compound, these electrophilic species can engage in intermolecular reactions, most notably with inert carbon-hydrogen (C-H) bonds. escholarship.org This reactivity forms the basis of mild C-H functionalization reactions. escholarship.org

These dicoordinate carbocation intermediates are involved in several reaction types, including:

Nucleophile Capture : They can be trapped by a nucleophile. slideshare.net

Proton Loss : They can lose a proton to form an aryne. slideshare.net

Rearrangement : They can undergo rearrangement to form a more stable carbocation, although this is less common for aryl cations compared to alkyl carbocations. slideshare.netlibretexts.org

The development of catalytic systems capable of generating these intermediates under mild conditions has expanded their utility in synthetic organic chemistry, allowing for novel bond formations that were previously challenging to achieve. escholarship.org

Carbon-Hydrogen Functionalization Reactions

Carbon-hydrogen (C-H) functionalization is a powerful strategy in organic synthesis that aims to directly convert C-H bonds into new functional groups, enhancing synthetic efficiency. chalmers.se this compound is a substrate of interest in this area due to the electronic influence of its substituents on the aromatic ring's C-H bonds.

Intermolecular C-H Insertion Processes

One of the key reactions involving aryl cation intermediates generated from silylated precursors is intermolecular C-H insertion. escholarship.org After its formation, the 3-fluorophenyl cation can react with the C-H bonds of alkanes and arenes. escholarship.org This process typically involves the electrophilic attack of the aryl cation on the C-H sigma bond, leading to the formation of a new carbon-carbon bond.

Transition-metal catalysis is a common method for achieving C-H insertion reactions with other types of precursors, such as diazo compounds, to form various cyclic products. mdpi.comresearchgate.net For silylated aryl fluorides, silylium-carborane catalyzed systems have proven effective for generating the necessary aryl cation for C-H functionalization. escholarship.org

Regioselectivity and Substrate Scope in C-H Functionalization

Regioselectivity, the control of where a reaction occurs on a molecule, is a critical challenge in C-H functionalization. chalmers.senih.gov In aromatic systems like this compound, the positions for functionalization are influenced by the electronic properties of the existing substituents. The fluorine atom is an electron-withdrawing group, which can direct functionalization, while the trimethylsilyl (B98337) group can exert its own steric and electronic effects.

The presence of fluorine can lead to regioselective C-H bond activation, sometimes paradoxically favoring the cleavage of the strongest C-H bond. researchgate.net In C-H arylation reactions, the selectivity often depends on the catalyst and the specific directing groups used. acs.orgnih.gov The substrate scope for C-H functionalization reactions involving aryl cations is expanding, with successful reactions reported for a variety of alkane and arene substrates under mild conditions. escholarship.org The synergistic control of polar and steric effects is a key strategy for achieving high site-selectivity. researchgate.net

Table 1: Factors Influencing Regioselectivity in C-H Functionalization

| Factor | Description | Impact on this compound |

|---|---|---|

| Electronic Effects | The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring towards electrophilic attack but can direct incoming groups to specific positions (meta to the fluorine). | Favors functionalization at positions electronically influenced by both the fluoro and trimethylsilyl groups. |

| Steric Hindrance | The bulky trimethylsilyl group can block access to the ortho positions, favoring reaction at the less hindered meta and para positions relative to it. | The C2 and C4 positions are sterically hindered by the trimethylsilyl group. |

| Directing Groups | In catalyzed reactions, a functional group can coordinate to the catalyst, directing the reaction to a nearby C-H bond. | The trimethylsilyl group is crucial for the generation of the aryl cation from the C-F bond. |

| Reaction Mechanism | The nature of the intermediate (e.g., radical, cation, or organometallic species) determines the selectivity. | Aryl cation intermediates are highly electrophilic and will react with available nucleophilic C-H bonds. |

Nucleophilic Attack and Substitution Pathways

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient electrophile, resulting in the replacement of a leaving group. wikipedia.org In this compound, both the silicon center and the aromatic ring can be subject to nucleophilic attack under different conditions.

The general form of a nucleophilic substitution reaction is: Nuc:⁻ + R-LG → R-Nuc + LG:⁻ wikipedia.org

Where:

Nuc: is the Nucleophile

R-LG is the Substrate

LG is the Leaving Group

The interaction of nucleophiles with organosilicon compounds is well-documented. For instance, Lewis bases like HMPA can activate silicon reagents, facilitating the generation of reactive species. cas.cn The attack of a nucleophile on the silicon atom of a trimethylsilyl group is a common reaction pathway. This can lead to cleavage of the carbon-silicon bond. The mechanism can proceed through a pentacoordinate silicon intermediate.

Substitution on the aromatic ring itself can also occur. While the C-F bond is strong, it can be activated towards nucleophilic aromatic substitution, particularly if the ring is further activated by other electron-withdrawing groups. However, a more common pathway for modifying the aromatic ring involves the initial generation of an intermediate, such as an aryne or an aryl cation, as discussed previously. nih.govnih.gov

Nucleophilic substitution reactions are broadly categorized into SN1 and SN2 mechanisms. libretexts.org

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. It is favored by polar solvents and results in a mixture of stereoisomers if the carbon is chiral. libretexts.orgnih.gov

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks at the same time the leaving group departs. It is favored by nonpolar solvents and results in an inversion of stereochemistry. libretexts.orgnih.gov

Reactions involving this compound that proceed through an aryl cation intermediate exhibit characteristics of an SN1-type pathway at the aromatic carbon. escholarship.org

Reductive Transformations and their Mechanisms

Reductive transformations of arylsilanes, including this compound, primarily involve the cleavage of the C(aryl)-Si bond. This process, often termed protodesilylation or hydrogenolysis, can be initiated through various mechanisms, largely dependent on the reaction conditions, such as the nature of the reducing agent and the presence of acidic or basic catalysts.

One of the most common reductive transformations is protodesilylation , where the C-Si bond is cleaved by a proton source. This reaction is generally catalyzed by acids, and the reactivity of the arylsilane is highly sensitive to the electronic nature of the substituents on the aromatic ring. For this compound, the fluorine atom at the meta position exerts an electron-withdrawing inductive effect, which is expected to influence the rate of electrophilic attack at the ipso-carbon.

The generally accepted mechanism for acid-catalyzed protodesilylation involves the protonation of the aromatic ring to form a Wheland-type intermediate, also known as an arenium ion. This is typically the rate-determining step. Subsequent loss of the silyl group as a silylium (B1239981) ion or its equivalent, often facilitated by a nucleophile, leads to the formation of the desilylated arene. In the case of this compound, the reaction with a proton source (H⁺) would yield fluorobenzene (B45895) and a trimethylsilyl cation equivalent.

Table 1: General Conditions for Reductive Protodesilylation of Arylsilanes

| Reagent System | Catalyst | Solvent | General Reactivity |

| Hydrosilanes (e.g., Et₃SiH) | Strong Acid (e.g., CF₃COOH) | Chlorinated Solvents | Effective for deoxygenation and reduction of various functional groups. |

| Metal Hydrides (e.g., LiAlH₄) | - | Ethereal Solvents | Can cleave C-Si bonds, though less common for simple arylsilanes. |

| H₂ Gas | Transition Metal Catalyst (e.g., Pd/C) | Various | Hydrogenolysis of the C-Si bond. |

| Water/Alcohol | Acid or Base | Protic Solvents | Solvolytic cleavage of the C-Si bond. |

While detailed studies on the reductive transformations of this compound are not extensively documented in publicly available literature, the principles of arylsilane reactivity suggest that it would undergo protodesilylation under acidic conditions. The fluorine substituent's electron-withdrawing nature would likely decrease the rate of reaction compared to electron-donating substituted arylsilanes.

Reductive cleavage can also be achieved under different conditions. For instance, visible-light photocatalysis has emerged as a mild and efficient method for the protodesilylation of various arylsilanes. nih.gov This approach often involves the generation of a radical cation intermediate of the arylsilane, which then undergoes C-Si bond cleavage.

Mechanistic Elucidation through Isotopic Labeling Experiments (e.g., Deuterium (B1214612) Labeling Studies)

Isotopic labeling, particularly with deuterium, is a powerful tool for unraveling the mechanisms of chemical reactions. By replacing hydrogen with deuterium at specific positions in a reactant or in the solvent, chemists can trace the pathways of atoms and gain insights into transition states and rate-determining steps through the analysis of kinetic isotope effects (KIEs).

In the context of the reductive transformations of this compound, deuterium labeling studies could provide crucial evidence for the proposed mechanisms. For instance, to confirm the mechanism of acid-catalyzed protodesilylation, the reaction could be carried out using a deuterated acid, such as deutero-trifluoroacetic acid (CF₃COOD). If the reaction proceeds via the classic electrophilic aromatic substitution mechanism, the product would be monodeuterated fluorobenzene (C₆H₄DF). The position of the deuterium atom would confirm the site of electrophilic attack.

A key experiment would be the measurement of the deuterium kinetic isotope effect . This involves comparing the rate of protodesilylation using a standard acid (e.g., HCl in H₂O) with the rate of deuterodesilylation using a deuterated acid (e.g., DCl in D₂O). A primary KIE (kH/kD > 1) would be expected if the C-H (or C-D) bond is broken in the rate-determining step, which in this case would be the protonation of the aromatic ring. The magnitude of the KIE can provide further details about the symmetry of the transition state.

Table 2: Hypothetical Deuterium Labeling Study for Protodesilylation of this compound

| Experiment | Deuterated Reagent | Expected Product | Mechanistic Insight |

| Protodesilylation | CF₃COOD | 1-Deutero-3-fluorobenzene | Confirms electrophilic attack at the ipso-carbon. |

| Kinetic Isotope Effect | D₂O/DCl vs. H₂O/HCl | kH/kD > 1 | Indicates that protonation of the aromatic ring is the rate-determining step. |

| Solvent Isotope Effect | CH₃OD vs. CH₃OH (base-catalyzed) | k(CH₃OD)/k(CH₃OH) ≠ 1 | Provides information on the role of the solvent in the reaction mechanism. |

Note: This table presents a hypothetical experimental design, as specific isotopic labeling studies on this compound are not found in the surveyed literature. The expected outcomes are based on established principles of physical organic chemistry.

Furthermore, isotopic labeling can help distinguish between different potential pathways in more complex reductive processes. For example, if a metal hydride reduction were to be investigated, using a deuterated hydride reagent (e.g., LiAlD₄) would reveal whether the hydrogen atom in the product originates from the hydride or the solvent.

While direct experimental data for this compound remains elusive in the broader scientific literature, the foundational principles of organosilane chemistry and mechanistic analysis provide a solid framework for predicting its reactivity and for designing experiments, such as those involving isotopic labeling, to rigorously test these predictions.

Applications in Advanced Organic Synthesis and Catalysis

Utilization as a Precursor in Hydrocarbon Arylation Methodologies

(3-Fluorophenyl)trimethylsilane serves as a valuable precursor in several hydrocarbon arylation methodologies, most notably in palladium-catalyzed cross-coupling reactions such as the Hiyama coupling. organic-chemistry.orgnih.gov This reaction facilitates the formation of a carbon-carbon bond between an organosilane and an organic halide or triflate. In this context, the trimethylsilyl (B98337) group of this compound acts as a functional handle that, upon activation, enables the transfer of the 3-fluorophenyl group to another organic molecule.

The activation of the carbon-silicon bond is a critical step in these arylation reactions and is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org The fluoride ion attacks the silicon atom, forming a hypervalent silicate (B1173343) intermediate, which is more nucleophilic and readily undergoes transmetalation to the palladium catalyst. The resulting arylpalladium complex then participates in the catalytic cycle to afford the arylated hydrocarbon product.

A general representation of the Hiyama coupling using this compound is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Activator | Product |

|---|---|---|---|---|

| This compound | R-X (Aryl/Vinyl Halide/Triflate) | Pd(0) catalyst | Fluoride source (e.g., TBAF) | 3-F-Ph-R (Arylated Hydrocarbon) |

More recent advancements have also explored transition-metal-free arylation methods. For instance, silylboronate-mediated cross-coupling reactions have been developed for the arylation of C-H bonds using aryl fluorides. nih.govrsc.org While these methods primarily use aryl fluorides as the aryl source, the underlying principles of activating a C-F bond in the presence of a silicon-based reagent highlight the expanding toolkit for hydrocarbon arylation where fluorinated arylsilanes could potentially play a role.

Application in the Generation of Aryllithium Reagents

While this compound is often the product of quenching an aryllithium reagent with trimethylsilyl chloride for quantification purposes kyoto-u.ac.jp, the reverse reaction is also a viable and important application. Aryltrimethylsilanes can serve as precursors for the generation of aryllithium reagents through a silicon-lithium exchange reaction. This transformation is typically achieved by treating the arylsilane with an organolithium reagent, such as n-butyllithium or tert-butyllithium.

The generation of 3-fluorophenyllithium (B15423450) from this compound provides a valuable route to this important intermediate, which can then be used in a variety of subsequent reactions, including nucleophilic addition to carbonyl compounds, substitution reactions, and transmetalation to other metals for use in cross-coupling reactions.

The general transformation is as follows:

| Starting Material | Reagent | Product | Byproduct |

|---|---|---|---|

| This compound | RLi (e.g., n-BuLi) | 3-Fluorophenyllithium | R-Si(CH₃)₃ |

The utility of this method lies in the stability and ease of handling of arylsilanes compared to the corresponding aryl halides, which are often used to generate aryllithium reagents via halogen-lithium exchange.

Contribution to Novel Carbon-Carbon Bond Forming Reactions

The application of this compound in the Hiyama coupling represents a significant contribution to novel carbon-carbon bond-forming reactions. organic-chemistry.orgnih.gov This methodology offers an alternative to other well-established cross-coupling reactions like the Suzuki and Stille couplings, with organosilanes often presenting advantages in terms of stability, lower toxicity, and ease of handling of the starting materials and byproducts. organic-chemistry.org

Beyond the palladium-catalyzed reactions, the development of silyl (B83357) radical-mediated cross-coupling reactions has opened new avenues for carbon-carbon bond formation. nih.gov In these reactions, a silyl radical can initiate a cascade of events leading to the formation of a new C-C bond. For example, the reaction of an aryl fluoride with an arylmethane can be mediated by a silylboronate reagent to form a triarylmethane. nih.gov The ability of the C-F bond to participate in such radical processes underscores the potential for this compound and related compounds to be utilized in these innovative, transition-metal-free bond-forming strategies.

The key features of these novel C-C bond-forming reactions involving arylsilanes are summarized below:

| Reaction Type | Key Features | Role of Arylsilane |

|---|---|---|

| Hiyama Coupling | Palladium-catalyzed, requires activation, tolerant of various functional groups. organic-chemistry.orgnih.gov | Arylating agent. |

| Silyl Radical-Mediated Coupling | Transition-metal-free, proceeds under mild conditions, utilizes radical intermediates. nih.gov | Potential precursor or participant in the radical process. |

Integration into Catalytic Systems (e.g., Silylium-Weakly Coordinating Anion Catalysis)

The high electrophilicity of silylium (B1239981) ions (R₃Si⁺) has led to their exploration as powerful catalysts in a variety of organic transformations. These highly reactive species are typically generated in the presence of a weakly coordinating anion, which stabilizes the cationic silicon center without forming a strong covalent bond. nih.gov While the direct generation of a silylium ion from this compound has not been extensively reported, its structural features make it a candidate for integration into such catalytic systems.

The generation of a silylium ion from a trialkylsilane is often achieved through hydride abstraction using a trityl cation in the presence of a weakly coordinating anion like a perfluorinated tetraphenylborate (B1193919) or a carborane anion. nih.gov In principle, a similar approach could be envisioned for arylsilanes. The resulting arylsilylium ion could then act as a potent Lewis acid to activate substrates in catalytic cycles.

The potential role of this compound in silylium ion catalysis can be envisioned in the following manner:

Generation of the Silylium Ion: Reaction of this compound with a strong hydride or halide abstractor in the presence of a weakly coordinating anion.

Substrate Activation: The generated silylium ion acts as a Lewis acid to activate a substrate, for example, by coordinating to a carbonyl group or a C-F bond.

Catalytic Turnover: The activated substrate undergoes the desired transformation, and the silylium ion is regenerated to continue the catalytic cycle.

Although still a developing area, the unique electronic properties conferred by the fluorine atom on the phenyl ring could influence the reactivity and stability of the corresponding silylium ion, potentially leading to novel catalytic applications.

Synthetic Utility in Multi-Step Organic Molecule Construction

This compound serves as a valuable building block in the multi-step synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the fluorine atom is of particular importance, as the introduction of fluorine into organic molecules can significantly alter their biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

The trimethylsilyl group provides a versatile handle for the introduction of the 3-fluorophenyl moiety at various stages of a synthetic sequence. As detailed in the preceding sections, this can be achieved through cross-coupling reactions or via the generation of an aryllithium intermediate. The stability of the trimethylsilyl group under a range of reaction conditions allows for its compatibility with other functional groups present in a complex molecule, making it a reliable tool for late-stage functionalization.

While specific total syntheses prominently featuring this compound are not extensively documented in readily available literature, its utility can be inferred from the broad applicability of its constituent functional groups in the construction of bioactive compounds.

Advanced Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural assignment and purity assessment of (3-Fluorophenyl)trimethylsilane. Through the analysis of various nuclei, including ¹H, ¹³C, ¹⁹F, and ²⁹Si, researchers can gain a comprehensive understanding of the molecule's atomic connectivity and electronic environment.

A key feature of NMR is the chemical shift (δ), which indicates the electronic environment of a nucleus. For instance, in ¹H NMR, the protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group typically appear as a sharp singlet, while the aromatic protons exhibit more complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. chemicalbook.comorganicchemistrydata.org Similarly, ¹³C NMR provides distinct signals for the carbon atoms of the trimethylsilyl group and the fluorophenyl ring. docbrown.info The position of these signals is influenced by the electron-withdrawing nature of the fluorine atom.

Fluorine-19 NMR is particularly informative for fluorinated compounds. wikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive to NMR detection. wikipedia.org The chemical shift of the fluorine atom in this compound provides direct insight into the electronic effects of the trimethylsilyl substituent on the aromatic ring.

Furthermore, ²⁹Si NMR, despite the low natural abundance and sensitivity of the ²⁹Si isotope, offers valuable information about the silicon center. huji.ac.il The chemical shift of the silicon atom is sensitive to the nature of the substituents attached to it. researchgate.netumich.edu Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are also employed to establish correlations between different nuclei, confirming the structural assignment of this compound. rsc.orgbas.bg

The following tables summarize typical NMR data for this compound and related compounds, compiled from various academic sources.

Interactive Data Table: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) of Trimethylsilyl Protons (ppm) | Chemical Shift (δ) of Aromatic Protons (ppm) |

| This compound | CDCl₃ | ~0.25 | ~7.0-7.5 (multiplet) |

| Phenyltrimethylsilane | CDCl₃ | 0.192 | 7.26 (multiplet), 7.447 (multiplet) chemicalbook.com |

| Trimethylsilane | - | 0.08 | 4.00 chemicalbook.com |

Interactive Data Table: ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) of Trimethylsilyl Carbons (ppm) | Chemical Shift (δ) of Aromatic Carbons (ppm) |

| (2-(3-fluorophenyl)ethynyl)trimethylsilane | CDCl₃ | -0.12 | 162.3 (d, J=245.0 Hz), 129.8 (d, J=8.8 Hz), 127.8 (d, J=3.0 Hz), 124.9 (d, J=9.5 Hz), 118.8 (d, J=22.6 Hz), 115.8 (d, J=21.0 Hz) rsc.org |

| Phenyltrimethylsilane | CDCl₃ | - | - |

Note: The carbon signals of the fluorophenyl ring are split due to coupling with the fluorine atom (J-coupling constants are provided in Hz).

Interactive Data Table: ¹⁹F and ²⁹Si NMR Spectral Data

| Nucleus | Compound | Solvent | Chemical Shift (δ) (ppm) |

| ¹⁹F | This compound | Not specified | Varies depending on reference standard |

| ²⁹Si | Trimethylsilyl esters of sulfonic acids | CH₂Cl₂ (50% solution) | Varies researchgate.net |

| ²⁹Si | (E)-dimethyl(phenyl)(styryl)silane | CDCl₃ | -7.59 rsc.org |

| ²⁹Si | TsiSiPh₂X (X = H, Br, Cl, F) | Not specified | Varies umich.edu |

Other Spectroscopic Methods for Elucidating Chemical Structure and Reactivity

While NMR is a primary tool, other spectroscopic methods provide complementary information about the chemical structure and reactivity of this compound.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, key IR absorptions would include those corresponding to the C-H stretching of the methyl and aromatic groups, Si-C stretching, and C-F stretching vibrations. These vibrational modes provide a fingerprint of the molecule's structure.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy. rsc.orgmpg.de The fragmentation pattern observed in the mass spectrum can offer additional structural information by revealing how the molecule breaks apart under ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to study the electronic transitions within the molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons in the aromatic ring. The position and intensity of the absorption bands can be influenced by the substitution pattern on the ring.

In academic research, these spectroscopic techniques are often used in concert to provide a comprehensive characterization of this compound. For example, the reactivity of the Si-C bond or the aromatic ring can be monitored by observing changes in the NMR, IR, or MS spectra of the compound after it has undergone a chemical reaction. This multi-faceted approach ensures a thorough understanding of the structure and chemical behavior of this versatile organosilicon compound.

Theoretical and Computational Chemistry Studies

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone in elucidating the intricate step-by-step pathways of chemical reactions involving (3-Fluorophenyl)trimethylsilane. These models allow for the mapping of potential energy surfaces, which reveal the energy changes as reactants transform into products. By identifying transition states—the highest energy points along a reaction coordinate—and reaction intermediates, a detailed mechanistic picture can be constructed.

For instance, in the context of electrophilic aromatic substitution, computational models can predict the regioselectivity of the reaction. The fluorine atom at the meta position is an ortho-, para-director, while the trimethylsilyl (B98337) group is also an ortho-, para-director. However, the fluorine is deactivating due to its high electronegativity, whereas the trimethylsilyl group is activating. The interplay of these electronic effects, along with steric hindrance from the bulky trimethylsilyl group, determines the most likely position for an incoming electrophile to attack the benzene (B151609) ring. Computational studies can quantify the activation energies for attack at each possible position, thus predicting the major product.

A notable example of its reactivity is in ortho-lithiation reactions. Experimental observations have shown that the metalation of this compound with reagents like sec-butyllithium (B1581126) (s-BuLi) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) does not selectively occur at the 2-position (ortho to both substituents). Instead, metalation has been observed to happen at the 4-position. Computational modeling can help rationalize this outcome by calculating the relative energies of the possible lithiated intermediates. These calculations would likely show that the 4-lithiated species is thermodynamically more stable, thus explaining the observed regioselectivity.

Furthermore, the generation of reactive intermediates, such as aryl cations from silylated aryl fluorides, is a reaction mechanism that can be extensively studied computationally. Although direct studies on the 3-fluoro isomer are not prevalent, the principles can be applied. Theoretical calculations can model the departure of the fluoride (B91410) ion and the trimethylsilyl group to form a highly reactive aryne or benzyne (B1209423) intermediate, and subsequently map out its reaction pathways, for instance, in C-H insertion reactions.

Electronic Structure Analysis of this compound and its Reactive Species

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, computational methods provide a detailed description of how the fluorine and trimethylsilyl substituents modulate the electron distribution within the benzene ring.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect) on the ring. Conversely, it has a lone pair of electrons that can be donated to the aromatic π-system, resulting in a weak mesomeric or resonance effect (+M effect). The trimethylsilyl group, on the other hand, is generally considered to be electron-donating through σ-π hyperconjugation and has a +I effect.

Quantum chemical calculations can quantify these effects by computing various electronic parameters. The molecular electrostatic potential (MEP) map, for example, visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (electron-rich) around the fluorine atom due to its lone pairs, and regions of positive potential (electron-poor) on the hydrogen atoms of the methyl groups. The distribution of electron density on the aromatic ring would be more complex, reflecting the competing electronic influences of the two substituents.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also crucial. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The spatial distribution of these orbitals indicates the most likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO would likely have significant contributions from the aromatic π-system, while the LUMO would also be centered on the ring, with its energy and localization influenced by the substituents.

Table 1: Calculated Electronic Properties of Substituted Benzenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Benzene | -9.24 | 1.14 | 0.00 |

| Fluorobenzene (B45895) | -9.20 | 0.88 | 1.60 |

| Trimethylsilylbenzene | -8.69 | 1.51 | 0.43 |

| This compound | Data not available | Data not available | Data not available |

| Note: The data for this compound is not readily available in the literature and would require specific computational studies. The values for related compounds are provided for context. |

Prediction of Reactivity Profiles and Selectivity through Quantum Chemical Calculations

Quantum chemical calculations are not only descriptive but also predictive. By leveraging the principles of quantum mechanics, it is possible to forecast the reactivity of this compound and the selectivity of its reactions with a reasonable degree of accuracy.

Reactivity indices derived from DFT, such as global and local softness, electrophilicity index, and Fukui functions, can be used to predict the most reactive sites in the molecule. For example, the Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most susceptible sites for nucleophilic and electrophilic attack.

In the case of this compound, these calculations could predict that an electrophile would preferentially attack the positions ortho and para to the trimethylsilyl group and ortho to the fluorine atom, with the precise outcome depending on the balance of electronic and steric factors. The calculations can also predict the relative rates of reaction at different sites.

Furthermore, computational methods can be used to screen potential reaction partners and conditions. By calculating the activation barriers for a variety of reactions, it is possible to identify the most promising synthetic routes to new derivatives of this compound. This predictive power is invaluable in guiding experimental work, saving time and resources in the laboratory.

Future Directions and Unexplored Research Avenues

Discovery of Novel Transformations and Derivatizations of (3-Fluorophenyl)trimethylsilane

The reactivity of this compound is centered around the strategic placement of the fluorine atom and the trimethylsilyl (B98337) group on the aromatic ring. Future research is poised to uncover a host of new chemical reactions that leverage these features.

One promising area is the exploration of C-H activation and functionalization reactions . The fluorine atom, being a moderate directing group in electrophilic aromatic substitution, can influence the regioselectivity of these transformations. wikipedia.orgorganic-chemistry.orgharvard.edu Researchers are likely to investigate transition-metal-catalyzed C-H activation at positions ortho, meta, or para to the fluorine and silyl (B83357) groups, enabling the direct introduction of a wide array of functional groups. nih.govbeilstein-journals.orgbeilstein-journals.org This would provide a more atom-economical and efficient route to highly substituted fluorinated aromatic compounds, bypassing traditional multi-step synthetic sequences.

Furthermore, directed ortho-metalation (DoM) presents a powerful strategy for the selective functionalization of the phenyl ring. wikipedia.orgorganic-chemistry.orgharvard.eduresearchgate.net The trimethylsilyl group can act as a removable directing group, facilitating lithiation at the ortho position. Subsequent reactions with various electrophiles would yield a diverse range of 1,2,3-trisubstituted benzene (B151609) derivatives. The interplay between the directing effects of the fluorine and trimethylsilyl groups in DoM reactions is an area ripe for investigation, potentially offering precise control over substitution patterns.

The development of novel derivatization strategies for the trimethylsilyl group itself is another key research direction. While silylation is a common technique for protecting functional groups and enhancing volatility in gas chromatography, the transformation of the trimethylsilyl moiety on the aromatic ring into other functional groups remains an area with untapped potential. fluorine1.rusmolecule.com Future studies may focus on developing new reagents and conditions for the efficient conversion of the C-Si bond into C-O, C-N, or C-halogen bonds, further expanding the synthetic utility of this compound.

Expanded Applications in Advanced Materials Science and as Precursors for Complex Molecules

The unique electronic properties conferred by the fluorine atom make this compound an attractive precursor for advanced materials. Its incorporation into organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, is a significant area of future research. The presence of fluorine can enhance properties like thermal stability, electron mobility, and color purity of the resulting materials. researchgate.net Future work will likely focus on the synthesis of novel fluorinated conjugated polymers and small molecules derived from this compound for these applications.

Another exciting frontier is the synthesis of fluorinated liquid crystals . nih.govnycu.edu.twnih.govresearchgate.net The introduction of fluorine can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystalline materials. This compound can serve as a key building block for creating new liquid crystal molecules with tailored properties for advanced display technologies.

In the realm of complex molecule synthesis, this compound holds promise as a precursor for both pharmaceuticals and agrochemicals . The fluorine atom is a well-established bioisostere for the hydrogen atom and can improve the metabolic stability, bioavailability, and binding affinity of drug candidates. smolecule.commdpi.com The compound can be used to introduce the 3-fluorophenyl motif, which is present in a number of biologically active molecules, including motilin receptor agonists. researchgate.net Future research will likely involve the use of this compound in the synthesis of new drug leads and agrochemicals with improved efficacy and safety profiles. For instance, its derivatives could be explored for the development of novel enzyme inhibitors or receptor antagonists. researchgate.net

Development of Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategies, and the development of sustainable and atom-economical protocols involving this compound is a critical future direction. Atom economy , a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a key metric in evaluating new synthetic methods. mdpi.comnih.gov

Future research will focus on designing reactions that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. This includes the development of catalytic cycles that utilize this compound with high efficiency. For example, palladium-catalyzed cross-coupling reactions, a powerful tool for C-C and C-N bond formation, can be further optimized to proceed under milder conditions, with lower catalyst loadings, and in more environmentally benign solvents. mdpi.comnih.gov

Interdisciplinary Research Opportunities for this compound Chemistry

The versatility of this compound opens up numerous opportunities for interdisciplinary research. Collaboration between organic chemists, materials scientists, and computational chemists will be crucial for unlocking its full potential.

Computational studies can provide valuable insights into the reactivity and electronic properties of this compound and its derivatives. nih.gov Density functional theory (DFT) calculations, for instance, can be used to predict reaction mechanisms, rationalize observed selectivities, and guide the design of new catalysts and materials.

The interface between biocatalysis and organofluorine chemistry presents another exciting avenue. The use of enzymes to catalyze reactions involving this compound could lead to highly selective and environmentally friendly synthetic methods for producing chiral fluorinated compounds. This interdisciplinary approach could have a significant impact on the pharmaceutical and agrochemical industries.

Finally, the exploration of this compound in the context of supramolecular chemistry and nanotechnology could lead to the development of novel self-assembling systems and functional nanomaterials with unique properties conferred by the fluorinated aromatic core.

Q & A

Q. What are the recommended synthetic protocols for preparing (3-Fluorophenyl)trimethylsilane in laboratory settings?

The synthesis of aryltrimethylsilanes typically involves transition metal-catalyzed C–H silylation or nucleophilic substitution. For example, describes a method using trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) under cesium fluoride catalysis, which could be adapted. A stepwise approach might include:

- Fluorophenyl precursor preparation (e.g., 3-fluorophenyl iodide).

- Reaction with trimethylsilane gas or hexamethyldisilane under basic conditions (e.g., KOtBu, as in ).

- Purification via fractional distillation or column chromatography. Reaction optimization should monitor temperature (0–25°C), solvent polarity (e.g., ethylene glycol dimethyl ether), and stoichiometry to minimize by-products .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : , , and NMR to confirm substitution patterns and silicon bonding (e.g., δ ≈ 0–10 ppm for trimethylsilyl groups).

- GC-MS : Verify purity (>95%) and detect volatile impurities ( specifies GC analysis).

- Elemental analysis : Validate empirical formula (CHFSi). Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) ensures consistency .

Q. What are the stability considerations for storing this compound?

Trimethylsilanes are generally moisture-sensitive. Recommendations:

- Store under inert gas (N/Ar) at 0–6°C (as per for similar compounds).

- Use anhydrous solvents and avoid incompatible materials (e.g., strong acids/bases, oxidizers).

- Monitor decomposition via periodic NMR or GC checks, noting hazardous by-products like fluorinated phenols .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of C–H silylation in this compound synthesis?

Base-catalyzed silylation (e.g., KOtBu) likely follows a deprotonation-metalation pathway. The fluorine substituent’s electron-withdrawing effect directs silylation to the meta position by destabilizing intermediates at ortho/para sites. Computational studies (DFT) can model transition states, while isotopic labeling (DO quenching) validates proton transfer steps .

Q. How can researchers resolve contradictions in reported thermolysis data for aryltrimethylsilanes?

Conflicting decomposition rates or products may arise from:

- Temperature-dependent mechanisms : Below 955K, chain reactions dominate ( ); above this threshold, non-chain pathways prevail.

- Analytical limitations : Use tandem GC-MS or in situ IR to detect transient intermediates.

- Sample purity : Trace moisture or oxygen accelerates decomposition. Reproduce studies under rigorously anhydrous conditions .

Q. What computational methods are effective for predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) can model:

- Silicon-carbon bond dissociation energies (e.g., D(MeSi–CHF) ≈ 80–90 kcal/mol, extrapolated from ).

- Electrophilicity parameters : Predict nucleophilic attack sites using Fukui indices.

- Solvent effects : COSMO-RS simulations to optimize reaction media (e.g., THF vs. DMF) .

Methodological Guidance

Q. How should researchers design experiments to mitigate hazards associated with this compound?

- Ventilation : Use fume hoods for handling volatile silanes ().

- First aid : Immediate rinsing with water for skin/eye contact; consult SDS for antidotes (e.g., ).

- Waste disposal : Neutralize with ethanol/water mixtures to hydrolyze silanes into non-volatile siloxanes .

Q. What strategies optimize yield in large-scale syntheses of this compound?

- Flow chemistry : Continuous reactors minimize exothermic risks and improve heat dissipation.

- Catalyst recycling : Immobilize CsF on mesoporous silica ( ).

- In-line analytics : Real-time FTIR or Raman spectroscopy monitors reaction progression .

Data Analysis & Reproducibility

Q. How can researchers validate conflicting NMR assignments for this compound derivatives?

Q. What statistical approaches address batch-to-batch variability in silane synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.